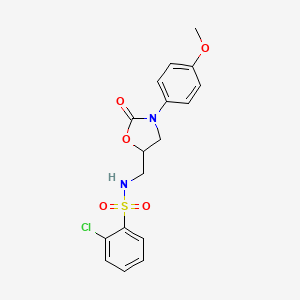
2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-(4-methoxyphenyl)acetamide” is a complex organic molecule that contains several functional groups. It has a phenoxy group, a methoxy group, a chloro group, and an acetamide group. The presence of these functional groups suggests that this compound could have interesting chemical properties and could potentially be used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The phenoxy and methoxy groups are likely to contribute to the polarity of the molecule, while the chloro and difluoro groups could potentially introduce some steric hindrance .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the phenoxy and methoxy groups could increase its solubility in polar solvents, while the chloro and difluoro groups could potentially increase its reactivity .
Aplicaciones Científicas De Investigación
Comparative Metabolism in Human and Rat Liver Microsomes
Studies have shown that various chloroacetamide herbicides and their metabolites undergo metabolism in human and rat liver microsomes. For instance, compounds such as acetochlor and metolachlor are metabolized to specific intermediates, which are further processed to potentially carcinogenic products. This research provides insights into the metabolic pathways involved and the role of human liver enzymes, such as CYP3A4 and CYP2B6, in processing these compounds (Coleman et al., 2000).
Environmental Degradation and Photocatalysis
The environmental fate and degradation mechanisms of chloroacetamide herbicides, including their complete mineralization under specific conditions, have been explored. The photoassisted Fenton reaction has been identified as an effective method for the degradation of these herbicides in water, leading to the formation of harmless end products such as HCl, inorganic nitrogen, and CO2 (Pignatello & Sun, 1995).
Soil Reception and Herbicidal Activity
Research has also examined how the presence of wheat straw and irrigation affects the soil reception and herbicidal activity of chloroacetamide herbicides. The findings indicate that certain amounts of these herbicides are retained on straw, which can influence their effectiveness against various crops (Banks & Robinson, 1986).
Synthesis of Polymeric Derivatives with Pharmacological Activity
The synthesis and characterization of polymeric derivatives of 4-methoxyphenylacetic acid, a compound structurally related to the target molecule, have been investigated. These studies aim to create macromolecules with potential pharmacological activities, demonstrating the versatility of similar compounds in drug design and development (Román & Gallardo, 1992).
Advanced Oxidation Processes in Water Treatment
The impact of halides on the degradation of acetaminophen by UV/H2O2 treatment has been studied, shedding light on the roles of different radicals in the degradation process. This research could be extrapolated to understand how similar compounds might be degraded in water treatment processes, emphasizing the complexity of interactions between organic pollutants and treatment chemicals (Li et al., 2015).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF2NO3/c1-10-9-11(17)3-8-14(10)23-16(18,19)15(21)20-12-4-6-13(22-2)7-5-12/h3-9H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVEULINUEVWRIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C(=O)NC2=CC=C(C=C2)OC)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-1-methyl-1H-pyrazole-5-sulfonamide](/img/structure/B2653323.png)



![N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2653330.png)



![2-(5-chlorothiophen-2-yl)-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2653338.png)
![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-nitrobenzamide](/img/structure/B2653340.png)
![N-(3,5-dimethylphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2653341.png)

